Welcome to the BenchChem Online Store!
molecular formula C17H20N2O B8723958 3-cyclopentyl-N-(quinolin-5-yl)propanamide

3-cyclopentyl-N-(quinolin-5-yl)propanamide

Cat. No. B8723958
M. Wt: 268.35 g/mol
InChI Key: XKUVYIHVWJZCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07408065B2

Procedure details

Prepared according to the method of example 18, using 5-quinolinamine (250 mg) and cyclopentanepropanoic acid (270 mg). Purification (HPLC, Symmetry—0.1% aqueous trifluoroacetic acid/acetonitrile) followed by recrystallisation from methanol/ethyl acetate gave the title compound as a colourless solid (112 mg).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([NH2:11])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH:12]1([CH2:17][CH2:18][C:19](O)=[O:20])[CH2:16][CH2:15][CH2:14][CH2:13]1>>[N:1]1[C:10]2[C:5](=[C:6]([NH:11][C:19](=[O:20])[CH2:18][CH2:17][CH:12]3[CH2:16][CH2:15][CH2:14][CH2:13]3)[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
N1=CC=CC=2C(=CC=CC12)N
Step Two
Name
Quantity
270 mg
Type
reactant
Smiles
C1(CCCC1)CCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
Purification (HPLC, Symmetry—0.1% aqueous trifluoroacetic acid/acetonitrile)
CUSTOM
Type
CUSTOM
Details
followed by recrystallisation from methanol/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=C(C=CC=C12)NC(CCC1CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 112 mg
YIELD: CALCULATEDPERCENTYIELD 24.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.